4-(Ethylamino)pent-3-en-2-one

Description

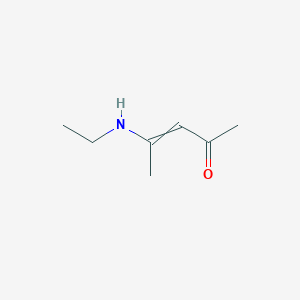

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

4-(ethylamino)pent-3-en-2-one |

InChI |

InChI=1S/C7H13NO/c1-4-8-6(2)5-7(3)9/h5,8H,4H2,1-3H3 |

InChI Key |

MIMYJENZYVAQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=CC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylamino Pent 3 En 2 One and Derived Compounds

Direct Condensation Reactions of 1,3-Dicarbonyl Compounds

The reaction between 1,3-dicarbonyl compounds and amines represents the most straightforward pathway to β-enaminones. mdpi.com This method is often favored for its simplicity and the ready availability of starting materials.

Amination of Acetylacetone (B45752) with Ethylamine (B1201723)

The synthesis of 4-(Ethylamino)pent-3-en-2-one is classically achieved through the direct condensation of acetylacetone (a 1,3-dicarbonyl compound) with ethylamine. This reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of acetylacetone, followed by the elimination of a water molecule to form the stable enaminone product. researchgate.net

This condensation is typically performed by refluxing the reactants, often in a solvent that allows for the azeotropic removal of water, which drives the reaction equilibrium towards the product. researchgate.netresearchgate.net

Mechanistic Pathways of β-Enaminone Formation via Condensation

The formation of a β-enaminone from a β-dicarbonyl compound and an amine proceeds through a well-established mechanistic pathway. The process is generally initiated by the nucleophilic addition of the amine to one of the carbonyl carbons of the β-dicarbonyl compound.

The proposed mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks one of the electrophilic carbonyl carbons of acetylacetone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that can be facilitated by the solvent or trace amounts of acid or base. This results in a more stable intermediate.

Dehydration: The hydroxyl group is subsequently eliminated as a water molecule. This step is often the rate-determining step and is acid-catalyzed. The removal of water from the reaction mixture is crucial to shift the equilibrium towards the formation of the final product. researchgate.net The resulting product is the stable, conjugated β-enaminone.

This pathway highlights the dual nucleophilic and electrophilic nature of the reactants and the importance of controlling reaction conditions to favor the dehydration step. researchgate.net

Optimization of Reaction Conditions and Solvent Effects

The efficiency of β-enaminone synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, the presence of a catalyst, and the choice of solvent. While solvent-free conditions have been shown to be effective and environmentally benign, the use of solvents can significantly influence reaction rates and yields. mdpi.comimist.ma

The selection of an appropriate solvent is critical. Protic solvents like methanol (B129727) and ethanol (B145695) have been found to be effective for this type of condensation. mdpi.comresearchgate.net In a study on the condensation of acetylacetone with aniline, methanol provided a 98% yield, demonstrating its efficacy. researchgate.net Aprotic solvents such as toluene (B28343) and benzene (B151609) are also commonly used, particularly because they facilitate the removal of water through azeotropic distillation using a Dean-Stark apparatus, which is a classic method to drive the reaction to completion. researchgate.netnih.gov

The effect of various solvents on a model condensation reaction is summarized below.

| Solvent | Type | Observed Yield (%) | Reference |

|---|---|---|---|

| Methanol | Protic | 98 | researchgate.net |

| Ethanol | Protic | 87 | researchgate.net |

| Benzene | Aprotic | 76 | researchgate.net |

| Toluene | Aprotic | 70 | researchgate.net |

| Chloroform (B151607) | Aprotic | 54 | researchgate.net |

| Solvent-Free (70 °C) | N/A | Significantly Improved Yield and Time | mdpi.com |

Catalytic Approaches in Enaminone Synthesis

Utilization of Heterogeneous Catalysts for Enhanced Efficiency

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and reuse, which aligns with the principles of green chemistry. researcher.life

Several solid acid catalysts have been successfully employed for β-enaminone synthesis. These include:

PPA-SiO₂ (polyphosphoric acid supported on silica): This catalyst has demonstrated high efficiency under solvent-free conditions, providing good to excellent yields. mdpi.com

KHSO₄ and SiO₂: Used in mechanochemical grinding, this solid-state method offers mild conditions and simple manipulation. organic-chemistry.org

Magnetic Nanocatalysts: Novel magnetic nanoparticles have been developed that are highly active and can be easily recovered using an external magnet for multiple reaction cycles. researchgate.net

The reusability and environmental benefits make heterogeneous catalysts a highly attractive option for the large-scale industrial synthesis of enaminones.

Application of Homogeneous Catalysts in Solution-Phase Synthesis

Homogeneous catalysts operate in the same phase as the reactants, typically dissolved in the reaction solvent. This often leads to higher activity and selectivity due to the excellent accessibility of the catalytic sites. A wide array of homogeneous catalysts has been explored for enaminone synthesis.

Examples of effective homogeneous catalysts include:

Lewis Acids: Catalysts such as Ceric Ammonium Nitrate (CAN) and Zn(OAc)₂ have been shown to effectively promote the condensation at room temperature, resulting in good to excellent yields in short reaction times. organic-chemistry.org

Gold(I)/Silver(I) Complexes: A combination of [(PPh₃)AuCl]/AgOTf has been used as a highly efficient catalyst under solvent-free conditions, even with low catalyst loading. nih.gov

Protic Acids: Simple and inexpensive organic acids like formic acid have been used as mild and highly efficient catalysts, leading to near-quantitative yields in short reaction times. researchgate.netresearchgate.net

Molecular Iodine: Iodine has been used as an effective catalyst in refluxing ethanol, providing an optimized condition for similar synthetic protocols. researchgate.net

The choice between a heterogeneous and homogeneous catalyst often depends on the specific requirements of the synthesis, balancing factors like activity, selectivity, cost, and ease of product purification.

| Catalyst | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| PPA-SiO₂ | Heterogeneous | Effective under solvent-free conditions. | mdpi.com |

| Ceric Ammonium Nitrate (CAN) | Homogeneous | High yields at room temperature, short reaction times. | organic-chemistry.org |

| [(PPh₃)AuCl]/AgOTf | Homogeneous | High efficiency with low catalyst loading, solvent-free. | nih.gov |

| Formic Acid | Homogeneous | Low-cost, mild, and environmentally friendly. | researchgate.net |

| Molecular Iodine | Homogeneous | Effective and provides optimized conditions in ethanol. | researchgate.net |

Preparation of Substituted Derivatives of this compound

The most common and straightforward method for the synthesis of 4-(alkylamino)pent-3-en-2-ones and their derivatives is the condensation reaction between a β-dicarbonyl compound, typically acetylacetone, and a primary or secondary amine. This reaction is often carried out with azeotropic removal of water, frequently using a Dean-Stark apparatus in a solvent such as benzene or toluene to drive the equilibrium towards the product.

For the preparation of N-aryl substituted derivatives, an acid catalyst, such as concentrated sulfuric acid, is often employed to facilitate the condensation of acetylacetone with anilines. nih.gov Similarly, N-dialkyl derivatives can be prepared by reacting acetylacetone with the corresponding secondary amine. researchgate.net The reaction conditions can be tailored to the specific amine being used, with variations in solvent, temperature, and catalytic system to optimize the yield of the desired enaminone.

| Amine Reactant | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 4-Methylaniline | Acetylacetone, H₂SO₄ (cat.), benzene, reflux, 24 h | N-(4-methylphenyl) derivative | 88.67 |

| Dicyclohexylamine | Equimolar ethanolic solutions of reactants | N,N-dicyclohexyl derivative | Data not available |

| Ethylamine | General condensation with acetylacetone | This compound | Data not available |

Advanced Synthetic Strategies for Complex Architectures Incorporating the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, including quinolines, pyridines, and pyrazoles. These advanced synthetic strategies often involve multicomponent reactions or transition-metal-catalyzed cyclizations, enabling the efficient construction of complex molecular frameworks.

Synthesis of Quinolines

Quinolines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and material science, can be synthesized from enaminones through several catalytic pathways.

Copper-Catalyzed Domino Reactions: Quinoline derivatives can be obtained from enaminones and 2-halo-benzaldehydes via copper-catalyzed domino reactions. These reactions proceed through an aldol (B89426) reaction, followed by C(aryl)-N bond formation and elimination. rsc.org

Ruthenium-Catalyzed Annulation: A ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provides an efficient route to 3-substituted quinolines. rsc.orgrsc.org This method is notable for its use of a less common ruthenium catalyst and its high efficiency under simple reaction conditions. rsc.org

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Enaminone, 2-bromobenzaldehyde | Copper catalyst | Substituted quinoline |

| Enaminone, anthranil | [(p-cymene)RuCl₂]₂, HOAc | 3-Arylformyl substituted quinoline |

Synthesis of Pyridines

Substituted pyridines are another important class of heterocycles that can be accessed using enaminone precursors. Cycloaddition reactions are a key strategy in this regard.

Formal [4+2] Cycloaddition: An eco-friendly and noble-metal-free formal [4+2] cycloaddition reaction between ketones and imines can produce polysubstituted pyridines. nih.gov While not directly starting from a pre-formed enaminone, this method highlights the underlying principles of combining amine and carbonyl functionalities to build the pyridine (B92270) ring.

[4+2] Cycloadditions of 1,2,3-Triazines: The reaction of enamines with 1,2,3-triazines can proceed via a [4+2] cycloaddition to yield pyridine products. acs.org This demonstrates the utility of enaminones as the enamine component in such cycloaddition strategies.

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Formal [4+2] Cycloaddition | Ketones, Imines | Polysubstituted pyridines |

| [4+2] Cycloaddition | Enamines, 1,2,3-Triazines | Substituted pyridines |

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and they are readily synthesized from enaminones through multicomponent reactions.

Three-Component Synthesis: A common approach involves the reaction of an enaminone, a hydrazine (B178648), and a third component that provides the remaining carbon atom for the pyrazole (B372694) ring. For instance, a photocatalytic three-component cascade reaction of enaminones, hydrazines, and CBr₄ provides bromo-substituted pyrazoles in a single step. organic-chemistry.org Another three-component method utilizes enaminones, aryl hydrazine hydrochlorides, and alkynes under rhodium catalysis to produce aryl pyrazoles. rsc.org

Copper-Catalyzed Three-Component Synthesis: A copper-catalyzed process involving enaminones, hydrazine, and aryl halides leads to the formation of 1,3-substituted pyrazoles. The reaction proceeds through the initial formation of a 3-substituted pyrazole via cyclization of the hydrazine with the enaminone, followed by a Ullmann coupling with the aryl halide. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Three-Component Cascade | Enaminone, Hydrazine, CBr₄ | Photocatalyst | 4-Bromo-substituted pyrazoles |

| Three-Component Synthesis | Enaminone, Aryl hydrazine hydrochloride, Alkyne | Rhodium catalyst | Aryl pyrazoles |

| Three-Component Synthesis | Enaminone, Hydrazine, Aryl halide | Copper catalyst | 1,3-Substituted pyrazoles |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Advanced spectroscopic analysis is indispensable for the unambiguous identification and structural characterization of 4-(ethylamino)pent-3-en-2-one. NMR and IR spectroscopy, in particular, offer a comprehensive view of the molecule's structural features.

NMR spectroscopy serves as a powerful tool for probing the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained. The compound exists predominantly as the (Z)-isomer due to the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which stabilizes the molecule in a planar six-membered ring-like structure.

It is important to note that while the focus of this article is this compound, detailed and consistently reported spectroscopic data in the scientific literature is more readily available for its close structural analog, 4-(methylamino)pent-3-en-2-one (B146532). The data presented herein is for this methyl analog, which is expected to show very similar spectroscopic characteristics, with predictable differences primarily in the signals corresponding to the N-alkyl group.

Proton NMR (¹H NMR) spectroscopy is crucial for assigning the configuration of the molecule. The chemical shifts and coupling patterns of the protons provide definitive evidence for the predominant isomeric form. In a typical ¹H NMR spectrum of the analogous 4-(methylamino)pent-3-en-2-one in deuterated chloroform (B151607) (CDCl₃), a broad singlet corresponding to the N-H proton appears at a significantly downfield chemical shift (around 10.8 ppm). This deshielding is a direct consequence of the strong intramolecular hydrogen bond with the carbonyl oxygen.

The vinyl proton (=CH) gives rise to a singlet at approximately 5.1 ppm. The methyl group attached to the nitrogen (N-CH₃) resonates as a doublet around 2.9 ppm, coupled to the N-H proton. The two methyl groups attached to the enaminone backbone (C1-CH₃ and C5-CH₃) appear as singlets around 1.9 ppm and 2.0 ppm. The presence of a single set of resonances for the enaminone structure confirms the existence of one dominant isomer.

Table 1: ¹H NMR Chemical Shifts for (Z)-4-(Methylamino)pent-3-en-2-one

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity |

|---|---|---|

| N-H | ~10.8 | br s |

| =C-H | ~5.1 | s |

| N-CH₃ | ~2.9 | d |

| C(O)-CH₃ | ~2.0 | s |

| C(N)-CH₃ | ~1.9 | s |

(s: singlet, d: doublet, br s: broad singlet)

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state. The spectrum of 4-(methylamino)pent-3-en-2-one shows a characteristic downfield signal for the carbonyl carbon (C=O) at approximately 195.2 ppm. rsc.org The carbons of the C=C double bond (C3 and C4) resonate at around 98.0 ppm and 162.2 ppm, respectively. rsc.orgscispace.com The significant difference in their chemical shifts is due to the electron-donating effect of the amino group on C4 and the electron-withdrawing effect of the carbonyl group on C3 via conjugation.

The methyl carbons exhibit signals in the upfield region of the spectrum. The carbon of the methyl group attached to the nitrogen (N-CH₃) appears around 29.0 ppm, while the carbons of the acetyl group (C1) and the C5 methyl group are found at approximately 28.5 ppm and 18.7 ppm. scispace.com

Table 2: ¹³C NMR Chemical Shifts for (Z)-4-(Methylamino)pent-3-en-2-one

| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

|---|---|

| C2 (C=O) | ~195.2 |

| C4 (C=N) | ~162.2 |

| C3 (=CH) | ~98.0 |

| C1 (C(O)-CH₃) | ~28.5 |

| N-CH₃ | ~29.0 |

| C5 (C(N)-CH₃) | ~18.7 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons and to confirm the structural assignment.

A COSY spectrum would show correlation peaks between coupled protons. For instance, a cross-peak between the N-H proton (~10.8 ppm) and the N-CH₃ protons (~2.9 ppm) would confirm their coupling.

An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations for 4-(methylamino)pent-3-en-2-one would include:

The N-H proton showing a correlation to the C4 and C5 carbons.

The vinyl proton (=CH) showing correlations to the C1, C2, and C5 carbons.

The protons of the C1 methyl group showing correlations to the C2 and C3 carbons.

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational transitions. The IR spectrum of an enaminone like this compound is characterized by several key absorption bands.

A broad absorption band is typically observed in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H group involved in a strong intramolecular hydrogen bond. The C=O stretching vibration appears at a lower frequency than in simple ketones, typically around 1609 cm⁻¹, due to the delocalization of electrons within the conjugated π-system. scispace.com The C=C stretching vibration is also observed in the 1580-1560 cm⁻¹ region. These characteristic frequencies provide strong evidence for the β-enaminone structure with significant resonance delocalization and intramolecular hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for a (Z)-β-Enaminone Structure

| Functional Group | Characteristic Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (H-bonded) | ~3200-2800 | Broad |

| C-H Stretch | ~2967-2835 | Aliphatic |

| C=O Stretch | ~1609 | Strong, conjugated |

| C=C Stretch | ~1580-1560 | Strong, conjugated |

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy offers a complementary perspective to infrared spectroscopy by probing molecular vibrations that result in a change in polarizability. Studies on this compound have identified several key Raman-active modes. The strong delocalization of π-electrons within the C=C-C=O moiety significantly influences the vibrational frequencies.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ν(C=O) | ~1650-1670 | Medium |

| ν(C=C) | ~1560-1580 | Strong |

| ν(C-N) | ~1300-1320 | Medium |

| δ(CH₃) | ~1440-1460 | Weak |

| Rocking/Twisting of Ethyl Group | ~800-1200 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within this compound. The presence of a conjugated system, involving the carbonyl group, the carbon-carbon double bond, and the nitrogen lone pair, gives rise to distinct absorption bands. The primary electronic transitions observed are π → π* and n → π*. The solvent environment can influence the position and intensity of these absorption maxima due to solvatochromic effects.

| Transition | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| π → π | ~320-340 | ~15,000-20,000 | Ethanol (B145695) |

| n → π | ~270-290 | ~1,000-2,000 | Hexane |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pathways of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of β-enaminones and provides structural confirmation.

Table of Key Fragment Ions:

| m/z | Proposed Fragment Ion | Relative Abundance |

| 127 | [M]⁺ | High |

| 112 | [M - CH₃]⁺ | Moderate |

| 84 | [M - CH₃CO]⁺ | High |

| 56 | [C₃H₆N]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | High |

X-ray Crystallographic Investigations of Molecular Geometry

Single-crystal X-ray diffraction has been pivotal in determining the precise three-dimensional arrangement of atoms in the solid state of this compound.

Determination of Solid-State Molecular Conformation

X-ray crystallographic analysis reveals that this compound adopts a planar conformation in the solid state. This planarity is stabilized by the formation of a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, creating a six-membered pseudo-aromatic ring. This hydrogen bond is a key feature influencing the compound's chemical and physical properties.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The detailed analysis of bond lengths, bond angles, and torsional angles from X-ray diffraction data provides quantitative insights into the molecular structure. The bond lengths within the conjugated system exhibit intermediate values between typical single and double bonds, confirming electron delocalization.

Table of Selected Bond Lengths, Bond Angles, and Torsional Angles:

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | ~1.25-1.27 |

| C-C (keto) | ~1.42-1.44 |

| C=C (ene) | ~1.37-1.39 |

| C-N | ~1.32-1.34 |

| Bond Angles (°) | |

| O=C-C | ~120-122 |

| C-C=C | ~123-125 |

| C=C-N | ~121-123 |

| Torsional Angles (°) | |

| O=C-C=C | ~0-5 |

| C-C=C-N | ~0-5 |

Intramolecular Hydrogen Bonding (IHB) Analysis

A defining feature of this compound and related β-enaminones is the formation of a strong intramolecular hydrogen bond (IHB) between the hydrogen atom of the amino group (N-H) and the oxygen atom of the carbonyl group (C=O). This interaction creates a stable six-membered pseudo-ring. acs.org This type of hydrogen bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the hydrogen bond is enhanced by the π-conjugation within the molecule. capes.gov.brmdpi.com

Spectroscopic techniques provide compelling evidence for the presence and strength of the N-H···O intramolecular hydrogen bond.

Infrared (IR) Spectroscopy: In the IR spectrum, the N-H stretching frequency (νNH) is a sensitive indicator of hydrogen bonding. For β-enaminones like this compound, the νNH band is observed at lower wavenumbers (typically in the range of 3200 cm⁻¹) compared to free secondary amines. acs.orgmdpi.com This red shift is a direct consequence of the weakening of the N-H bond due to its involvement in the hydrogen bond. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another powerful tool for studying IHBs. The chemical shift of the N-H proton (δNH) is highly deshielded, often appearing in the range of 10-12 ppm or even higher in some cases. acs.orgunimi.it This significant downfield shift is indicative of a strong hydrogen bond, where the proton is subject to the magnetic anisotropy of the nearby carbonyl group and the effects of electron delocalization. acs.orgnih.gov Furthermore, the coupling between the N-H proton and adjacent protons can provide additional structural information. nih.gov

UV-Vis Spectroscopy: The electronic transitions observed in UV-Vis spectroscopy are also influenced by the IHB and the associated conjugated system. These molecules typically exhibit intense π→π* transitions. unimi.itresearchgate.net

The strength of the N-H···O intramolecular hydrogen bond can be estimated using both experimental and computational methods. Theoretical calculations, such as Density Functional Theory (DFT), have been extensively used to determine the geometric parameters and energy of the IHB. acs.orgresearchgate.net

For β-enaminones, the N···O distance is a key geometric parameter. X-ray crystallographic studies of related compounds reveal N···O distances typically in the range of 2.53 to 2.72 Å. researchgate.net The hydrogen bond energy for unsubstituted β-enaminones has been calculated to be approximately 5.22 kcal mol⁻¹. acs.org This is significantly stronger than a typical intermolecular N-H···O hydrogen bond, highlighting the contribution of the resonance assistance. acs.org

Table 1: Representative Geometric and Spectroscopic Data for β-Enaminones

| Parameter | Typical Value | Significance |

| N-H···O Distance (Å) | 2.53 - 2.72 researchgate.net | Shorter distance indicates a stronger hydrogen bond. |

| ¹H NMR δ(NH) (ppm) | 10 - 12+ acs.orgunimi.it | Large downfield shift signifies strong deshielding and a strong H-bond. |

| IR ν(NH) (cm⁻¹) | ~3200 acs.orgmdpi.com | Lower frequency indicates a weaker N-H bond and strong H-bonding. |

| H-Bond Energy (kcal/mol) | ~5.22 acs.org | Quantifies the stability gained from the intramolecular interaction. |

This table presents typical data for the class of β-enaminones, to which this compound belongs.

The nature of the substituents on the β-enaminone framework can significantly modulate the strength and characteristics of the intramolecular hydrogen bond.

Substituents on Nitrogen: The electronic properties of the substituent on the nitrogen atom play a crucial role. Electron-donating groups, such as the ethyl group in this compound, can increase the electron density on the nitrogen atom, potentially influencing the basicity of the amino group and the properties of the N-H bond. organic-chemistry.orgsciepub.com Conversely, electron-withdrawing groups on the nitrogen can decrease the strength of the IHB. researchgate.net

Substituents on the Carbon Skeleton: Substituents on the carbon backbone can also exert an influence through electronic and steric effects. Electron-withdrawing groups attached to the carbon atoms of the conjugated system can enhance the π-delocalization and, consequently, strengthen the RAHB. researchgate.netijcce.ac.ir Steric hindrance caused by bulky substituents can lead to a distortion of the planar geometry, which may weaken the hydrogen bond. researchgate.net For instance, studies on phenyl-substituted derivatives of 4-phenylamino-pent-3-en-2-one showed that electron-withdrawing groups like nitro and ester groups increased the IHB strength, while bulky groups that cause twisting reduced it. researchgate.net

Tautomerism and Isomerism in this compound Systems

The structure of this compound is further complicated by the possibility of tautomerism and isomerism, which are dynamic processes involving the migration of a proton or changes in the spatial arrangement of atoms.

This compound exists predominantly in the keto-enamine tautomeric form, which is stabilized by the strong intramolecular hydrogen bond and the conjugated system. imist.ma However, it can theoretically exist in equilibrium with other tautomeric forms, such as the enol-imine and keto-imine forms. imist.ma

Keto-Enamine: The most stable and common form, featuring a C=O group and an N-H group involved in an IHB.

Enol-Imine: A less stable form where the proton has migrated from the nitrogen to the carbonyl oxygen, resulting in an O-H group and a C=N double bond. The IHB in this case would be O-H···N.

Keto-Imine: An even less stable, non-conjugated form.

For most β-enaminones, the equilibrium lies heavily in favor of the keto-enamine tautomer. capes.gov.brunimi.it The stability of this form is largely attributed to the effective π-electron delocalization and the strong N-H···O hydrogen bond. unlp.edu.ar The investigation of this equilibrium often involves NMR spectroscopy, where the chemical shifts and coupling constants can provide evidence for the predominant tautomer in a given solvent. researchgate.netresearchgate.net In some related systems, the position of the tautomeric equilibrium can be influenced by the solvent and the nature of substituents. unlp.edu.arresearchgate.net

Beyond tautomerism, this compound can also exhibit configurational and conformational isomerism.

Configurational Isomerism (E/Z): This refers to the arrangement of substituents around the C=C double bond. The Z-isomer is the one that allows for the formation of the intramolecular hydrogen bond, as the N-H and C=O groups are on the same side of the double bond. rsc.orgresearchgate.net The E-isomer, where these groups are on opposite sides, would not have this stabilizing IHB and is therefore significantly less stable. mdpi.com For this reason, β-enaminones almost exclusively exist as the Z-isomer. researchgate.netruc.dk

Conformational Isomerism: This relates to the rotation around single bonds. Within the Z-isomer, different conformations can arise from rotation around the C-C and C-N single bonds. The most stable conformer is the one that is planar (or nearly planar) to maximize conjugation and has the s-cis arrangement of the C=C and C=O bonds, which is a prerequisite for the six-membered IHB ring. imist.maresearchgate.net Studies on related nitroenamines have shown that different conformers (e.g., s-cis vs. s-trans) can be in equilibrium, with the proportions depending on factors like steric hindrance and solvent polarity. rsc.orgresearchgate.net

Table 2: Key Isomeric and Tautomeric Forms

| Form | Key Structural Feature | Relative Stability | Reason for Stability/Instability |

| (Z)-Keto-enamine | N-H···O Intramolecular H-bond | High (Predominant form) researchgate.netruc.dk | Stabilized by RAHB and conjugation. |

| (E)-Keto-enamine | No Intramolecular H-bond | Low mdpi.com | Lacks the stabilizing IHB. |

| Enol-imine | O-H···N Intramolecular H-bond | Low | Less effective conjugation compared to keto-enamine. |

Reactivity and Reaction Mechanisms

Fundamental Chemical Transformations

4-(Ethylamino)pent-3-en-2-one, as a β-enaminone, possesses a conjugated system that includes a lone pair of electrons on the nitrogen atom, a carbon-carbon double bond, and a carbonyl group. This electronic arrangement dictates its reactivity towards various reagents.

The oxidation of β-enaminones can be achieved using various oxidizing agents. While specific studies on this compound are limited, the general reactivity of β-enaminones suggests that oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), could lead to the formation of epoxides at the carbon-carbon double bond or potentially Baeyer-Villiger oxidation of the ketone, although the former is generally more favored for electron-rich double bonds.

Reduction of the carbonyl group in this compound can be selectively achieved using metal hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing the ketone to a secondary alcohol without affecting the carbon-carbon double bond. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also readily reduce the carbonyl group to an alcohol. Catalytic hydrogenation could potentially reduce both the carbonyl group and the carbon-carbon double bond, depending on the catalyst and reaction conditions employed.

Table 1: Predicted Outcomes of Oxidation and Reduction Reactions

| Reagent | Predicted Product | Reaction Type |

| m-CPBA | 4-(Ethylamino)-4,5-epoxypentan-2-one | Epoxidation |

| NaBH₄ | 4-(Ethylamino)pent-3-en-2-ol | Carbonyl Reduction |

| LiAlH₄ | 4-(Ethylamino)pent-3-en-2-ol | Carbonyl Reduction |

| H₂/Pd | 4-(Ethylamino)pentan-2-ol | Carbonyl and Alkene Reduction |

The carbon-carbon double bond in this compound is electron-rich due to the electron-donating effect of the ethylamino group, making it susceptible to electrophilic attack. The nitrogen lone pair donation enhances the nucleophilicity of the β-carbon. Halogenation, for instance with bromine (Br₂), would likely proceed via a bromonium ion intermediate, followed by attack of a nucleophile to yield a dihalogenated product. Hydrohalogenation with reagents like hydrogen bromide (HBr) would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon (α-carbon) and the bromide to the more substituted carbon (β-carbon), influenced by the resonance stabilization of the resulting carbocation.

The carbonyl carbon of this compound is an electrophilic center and can be attacked by nucleophiles. For example, Grignard reagents (RMgX) would add to the carbonyl group to form a tertiary alcohol after acidic workup. The presence of the enamine functionality also introduces the possibility of nucleophilic attack at the β-carbon (conjugate addition), leading to a resonance-stabilized enolate intermediate. The regioselectivity of the attack (1,2- vs. 1,4-addition) depends on the nature of the nucleophile and the reaction conditions.

The imine-like character at the β-position also allows for nucleophilic attack. This reactivity is crucial for many of the cyclization reactions discussed later.

The ethylamino group can potentially be substituted in a transamination reaction. Heating this compound with a different primary amine could lead to an equilibrium mixture, with the formation of a new β-enaminone. This reaction is typically driven to completion by removing one of the products, often the more volatile amine.

Cyclization and Heterocycle Formation

One of the most significant applications of β-enaminones like this compound is in the synthesis of heterocyclic compounds. The bifunctional nature of the molecule, possessing both nucleophilic (amino) and electrophilic (carbonyl) centers, as well as a reactive double bond, allows for a variety of cyclocondensation reactions.

This compound serves as a versatile three-carbon building block for the synthesis of various five- and six-membered nitrogen-containing heterocycles.

Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of pyrazoles. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

Isoxazoles: Treatment with hydroxylamine (B1172632) (NH₂OH) results in the synthesis of isoxazoles. The mechanism is analogous to pyrazole (B372694) formation, involving condensation and subsequent ring closure.

Pyrimidines: Condensation with amidines or other dinucleophiles can yield pyrimidine (B1678525) derivatives. For instance, reaction with formamidine (B1211174) would introduce the remaining nitrogen and carbon atoms to form the pyrimidine ring.

Pyridines: The synthesis of substituted pyridines can be achieved through reactions with compounds containing an active methylene (B1212753) group in the presence of a suitable catalyst and oxidizing agent.

Table 2: Heterocyclic Scaffolds from this compound

| Reagent | Heterocyclic Product |

| Hydrazine | Substituted Pyrazole |

| Hydroxylamine | Substituted Isoxazole |

| Amidines | Substituted Pyrimidine |

| Active Methylene Compounds | Substituted Pyridine (B92270) |

The reactivity of this compound highlights its importance as a synthon in organic chemistry, providing access to a wide array of functionalized molecules and complex heterocyclic frameworks.

Reactions with Activated Alkynes and Alkenes Leading to Ring Systems

Enaminones, such as this compound, are known to participate in cycloaddition reactions with activated alkynes and alkenes, providing a direct route to various cyclic structures. While specific studies on this compound are not extensively detailed in the available literature, the general reactivity of enamines and enaminones provides a strong indication of its expected behavior. These reactions are typically classified as [2+2] and [4+2] cycloadditions.

In a [2+2] cycloaddition, the double bond of the enaminone reacts with the double or triple bond of an activated alkene or alkyne, respectively, to form a four-membered ring. The reaction is often stepwise, proceeding through a diradical intermediate, particularly in photochemical variants. For instance, the reaction with an electron-deficient alkene would likely involve the nucleophilic attack of the enamine's β-carbon on the alkene, followed by ring closure.

The [4+2] cycloaddition, or Diels-Alder type reaction, can also be envisioned, where the enaminone system acts as the diene component. However, the inherent electronic properties of the enaminone might not make it an ideal diene for typical Diels-Alder reactions. More complex, multi-step processes initiated by the initial nucleophilic character of the enaminone are also plausible, leading to the formation of five- or six-membered rings through subsequent cyclization and rearrangement steps. The specific outcome of these reactions is highly dependent on the nature of the activated alkyne or alkene, as well as the reaction conditions employed, such as temperature, solvent, and the presence of catalysts.

Acylation and Alkylation Reactions on the Enaminone Moiety

The enaminone scaffold of this compound possesses multiple nucleophilic sites, primarily the nitrogen atom and the α-carbon, making it susceptible to both acylation and alkylation. The regioselectivity of these reactions is a key aspect of its chemistry.

Acylation: The reaction of enaminones with acylating agents, such as acid chlorides or anhydrides, can lead to either N-acylation or C-acylation. The outcome is influenced by factors like the structure of the enaminone, the nature of the acylating agent, and the reaction conditions. For secondary enaminones like this compound, N-acylation is often the kinetically favored process, especially under mild conditions. This results in the formation of an N-acylenaminone. However, under thermodynamic control or with specific reagents, C-acylation at the α-carbon can occur, leading to the formation of a β-dicarbonyl compound derivative. The initial N-acylated product can sometimes rearrange to the C-acylated product upon heating.

Alkylation: Similar to acylation, alkylation of this compound can occur at either the nitrogen or the α-carbon. The use of different alkylating agents and reaction conditions can direct the selectivity. Hard electrophiles tend to react at the harder nitrogen atom (N-alkylation), while softer electrophiles may favor reaction at the softer α-carbon (C-alkylation). The resulting N-alkylated or C-alkylated products are valuable intermediates for further synthetic transformations.

Mechanisms of Complexation with Metal Ions

As a bidentate ligand, this compound readily forms complexes with a variety of metal ions. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group act as the coordination sites, forming a stable six-membered chelate ring with the metal center. The formation of these metal complexes is a fundamental aspect of its coordination chemistry. Research on the closely related ligand, 4-N,N-diethylamino-3-penten-2-one, has shown the formation of stable complexes with first-row transition metals such as Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net It is highly probable that this compound exhibits similar coordinating behavior.

Kinetic and Thermodynamic Aspects of Ligand Binding

The formation of a metal complex with this compound is governed by both kinetic and thermodynamic factors. The kinetics of complex formation describe the rate at which the ligand replaces solvent molecules in the coordination sphere of the metal ion. This process can be influenced by the nature of the metal ion (its size, charge, and electronic configuration), the solvent, and the steric and electronic properties of the ligand itself.

Ligand Exchange Mechanisms in Metal Complexes

Once a metal complex of this compound is formed, the enaminone ligand can be replaced by other ligands in a process known as ligand exchange. The mechanism of this exchange can be broadly categorized as associative (A), dissociative (D), or interchange (I).

Associative (A) Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with an increased coordination number. Subsequently, the original enaminone ligand departs. This pathway is more common for square planar and some coordinatively unsaturated complexes. acs.org

Dissociative (D) Mechanism: Here, the enaminone ligand first dissociates from the metal center, generating a coordinatively unsaturated intermediate. The incoming ligand then coordinates to this intermediate. This is a common mechanism for octahedral complexes. acs.org

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the outgoing ligand begins to break. There is no distinct intermediate. The interchange mechanism can have either associative (Ia) or dissociative (Id) character, depending on the relative importance of bond-making versus bond-breaking in the transition state. beilstein-journals.org

The specific mechanism of ligand exchange for a given complex of this compound will depend on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Photochemical and Thermal Rearrangements of Enaminone Derivatives

Enaminone derivatives are known to undergo various rearrangements when subjected to photochemical or thermal energy. These reactions can lead to the formation of new isomers or entirely different molecular scaffolds.

Photochemical Rearrangements: The photochemistry of enaminones is an area of active research. One of the common photochemical reactions is [2+2] cycloaddition, as mentioned earlier. Another significant process is E/Z (cis/trans) isomerization around the C=C double bond. researchgate.net Irradiation with UV light can promote an electron from a bonding or non-bonding orbital to an anti-bonding orbital, weakening the double bond and allowing for rotation and subsequent relaxation to the other isomer. researchgate.net

Furthermore, enaminones can undergo electrocyclic reactions under photochemical conditions. For example, a 6π-electrocyclization could occur if the enaminone is part of a larger conjugated system, leading to the formation of a new ring. The stereochemical outcome of such reactions is often governed by the Woodward-Hoffmann rules.

Thermal Rearrangements: At elevated temperatures, enaminone derivatives can undergo various rearrangements. Sigmatropic rearrangements, which involve the migration of a sigma-bond across a π-system, are a possibility. For instance, a researchgate.netresearchgate.net-hydride shift could occur if the appropriate structural features are present. The feasibility of such rearrangements depends on the specific substitution pattern of the enaminone. Electrocyclic reactions can also be thermally induced, with the stereochemical outcome being complementary to the photochemical process, again in accordance with the Woodward-Hoffmann rules. wikipedia.org

The specific photochemical and thermal rearrangements of this compound and its derivatives would be highly dependent on the substituents attached to the enaminone core and the reaction conditions, offering a pathway to a diverse range of molecular structures.

Coordination Chemistry and Ligand Applications

4-(Ethylamino)pent-3-en-2-one as a Bidentate Ligand Framework

In the realm of coordination chemistry, this compound primarily functions as a bidentate ligand, meaning it can bind to a central metal atom through two of its donor atoms. This chelating ability is fundamental to its role in the formation of stable metal complexes.

N,O-Donor Characteristics and Chelation Behavior

The ligating capability of this compound stems from the presence of a nitrogen atom in the ethylamino group and an oxygen atom in the carbonyl group. These two atoms act as Lewis basic sites, donating their lone pairs of electrons to a metal center to form coordinate bonds. The spatial arrangement of the N and O atoms allows for the formation of a stable six-membered chelate ring upon coordination with a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.

The molecule exists in equilibrium between its enaminone and keto-imine tautomeric forms. However, in metal complexes, it is typically the deprotonated enaminone form that coordinates to the metal, acting as a monoanionic bidentate ligand. The delocalization of electrons within the N-C=C-C=O fragment of the chelate ring influences the electronic properties and stability of the complex.

Design of Ligand Systems with Tunable Electronic and Steric Properties

The framework of this compound allows for systematic modifications to fine-tune the electronic and steric properties of the resulting ligand system. These modifications can, in turn, influence the properties of the corresponding metal complexes, such as their geometry, stability, and reactivity.

Electronic Tuning: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents at various positions. For instance, substitution on the ethyl group attached to the nitrogen or on the methyl groups of the pentenone backbone can modulate the electron density on the N and O donor atoms. This, in turn, affects the strength of the metal-ligand bonds and can influence the redox potential of the metal center.

Steric Tuning: The steric environment around the metal center can be controlled by varying the size of the alkyl group on the nitrogen atom. Replacing the ethyl group with bulkier substituents (e.g., tert-butyl) would create greater steric hindrance, which can influence the coordination number and geometry of the metal complex, potentially favoring lower coordination numbers or distorted geometries. This steric control is crucial in catalytic applications where the accessibility of the metal center to substrates is a key factor.

Synthesis and Characterization of Metal Complexes

The bidentate N,O-donor nature of this compound enables it to form stable complexes with a wide range of metal ions, including those from the transition metals and the main group.

Transition Metal Complexes (e.g., Copper(II), Rhodium(I), Manganese(III), Zirconium(IV), Hafnium(IV), Nickel(II), Cobalt(II))

The synthesis of transition metal complexes with this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques.

Copper(II) Complexes : Copper(II) complexes of β-enaminones are readily synthesized by reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate. nih.govnih.gov These complexes are often square planar or distorted square planar, with a 1:2 metal-to-ligand ratio.

Rhodium(I) Complexes : Rhodium(I) complexes bearing β-enaminone ligands can be prepared from precursors like [Rh(CO)₂Cl]₂. uit.no The resulting complexes are typically square planar, and the electronic properties of the enaminone ligand can influence the catalytic activity of the rhodium center. nih.gov

Manganese(III) Complexes : The synthesis of manganese(III) complexes with β-enaminone-type ligands can be achieved by reacting a manganese(III) precursor, such as manganese(III) acetate, with the ligand. asianpubs.orgsryahwapublications.comresearchgate.net These complexes often exhibit octahedral geometry and are of interest for their potential catalytic and magnetic properties.

Zirconium(IV) and Hafnium(IV) Complexes : Zirconium(IV) and Hafnium(IV) complexes with β-enaminone ligands are typically synthesized from the corresponding metal tetrachlorides. researchgate.netelmergib.edu.ly Due to the high oxidation state and larger ionic radii of these metals, they can accommodate higher coordination numbers, often resulting in octahedral or other six-coordinate geometries. mdpi.commdpi.comresearchgate.net

Nickel(II) Complexes : Nickel(II) can form both square planar and octahedral complexes with β-enaminone ligands, depending on the steric bulk of the ligand and the presence of other coordinating species. beilstein-archives.orgnih.govnih.gov The synthesis usually involves the reaction of a nickel(II) salt with the ligand in a suitable solvent. acgpubs.orgresearchgate.net

Cobalt(II) Complexes : Cobalt(II) complexes of β-enaminones can be prepared similarly to their nickel(II) counterparts. acgpubs.org The geometry of these complexes can vary, with both tetrahedral and octahedral arrangements being common.

| Metal Ion | Typical Precursor | Expected Geometry | Metal:Ligand Ratio |

| Copper(II) | CuCl₂ or Cu(OAc)₂ | Square Planar | 1:2 |

| Rhodium(I) | [Rh(CO)₂Cl]₂ | Square Planar | 1:1 or 1:2 |

| Manganese(III) | Mn(OAc)₃ | Octahedral | 1:2 or 1:3 |

| Zirconium(IV) | ZrCl₄ | Octahedral | 1:2 |

| Hafnium(IV) | HfCl₄ | Octahedral | 1:2 |

| Nickel(II) | NiCl₂ or Ni(OAc)₂ | Square Planar/Octahedral | 1:2 |

| Cobalt(II) | CoCl₂ or Co(OAc)₂ | Tetrahedral/Octahedral | 1:2 |

Main Group Metal Complexes (e.g., Organocalcium Compounds, Organotin Complexes)

While less common than transition metal complexes, this compound can also form complexes with main group metals.

Organocalcium Compounds : The synthesis of organocalcium complexes is challenging due to the high reactivity of the Ca-C bond. wikipedia.orgresearchgate.net However, the use of sterically demanding β-enaminone ligands can help stabilize these complexes. Synthesis would likely involve the reaction of the ligand with a highly reactive calcium source, such as calcium bis(trimethylsilyl)amide, in an inert atmosphere.

Organotin Complexes : Organotin(IV) complexes with β-enaminone ligands can be synthesized by reacting the ligand with an organotin(IV) halide or oxide. sysrevpharm.orgresearchgate.netuobabylon.edu.iqnih.govresearchgate.net The resulting complexes can have various coordination numbers and geometries depending on the nature of the organotin precursor and the stoichiometry of the reaction.

| Metal | Typical Precursor | Synthetic Consideration |

| Calcium | Ca[N(SiMe₃)₂]₂ | Requires inert atmosphere due to high reactivity. |

| Tin(IV) | R₂SnCl₂ or R₃SnCl | Generally stable and can be synthesized under standard laboratory conditions. |

Solid-State and Solution-Phase Structural Studies of Coordination Compounds

The definitive characterization of the coordination compounds of this compound relies on a combination of solid-state and solution-phase analytical techniques.

Solid-State Studies: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these complexes in the solid state. It provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. Powder X-ray diffraction can be used to assess the crystallinity and phase purity of the bulk material.

Solution-Phase Studies: In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) are invaluable for elucidating the structure and dynamics of the complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding of the ligand to the metal. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can provide information about the electronic structure of the metal center. UV-Visible spectroscopy is useful for studying the electronic transitions within the complex and can give insights into the coordination environment of the metal ion. Infrared (IR) spectroscopy is used to observe changes in the vibrational frequencies of the C=O and N-H bonds upon coordination, which provides evidence of the N,O-chelation.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. |

| Powder X-ray Diffraction | Crystallinity, phase purity. |

| NMR Spectroscopy (¹H, ¹³C) | Ligand coordination, solution structure, and dynamics. |

| EPR Spectroscopy | Electronic structure of paramagnetic metal centers. |

| UV-Visible Spectroscopy | Electronic transitions, coordination environment. |

| Infrared (IR) Spectroscopy | Confirmation of N,O-chelation through shifts in C=O and N-H vibrational frequencies. |

Catalytic Applications of Metal-Enaminone Complexes

Metal complexes incorporating this compound, a type of β-enaminone or β-ketoiminate ligand, are recognized for their catalytic prowess. The ligand's structure allows for fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity and selectivity.

Role of Enaminone Ligands in Homogeneous Catalysis

β-enaminone ligands, such as this compound, are versatile in homogeneous catalysis. They are monoanionic bidentate ligands that form stable chelate rings with a variety of metal ions. This chelation stabilizes the metal center, allowing it to participate in catalytic cycles without decomposition. The electronic properties of the metal complex can be systematically altered by modifying the substituents on the enaminone backbone. This tunability makes them valuable in a wide range of catalytic reactions where precise control over the catalyst's reactivity is essential. For instance, the nitrogen and oxygen donor atoms of the ligand can modulate the Lewis acidity of the metal center, influencing its interaction with substrates in catalytic transformations.

Use as Precursors in Polymerization Reactions

Zirconium complexes featuring chelating ketoiminate ligands have demonstrated notable activity as catalysts for ethylene polymerization. epa.gov When activated by a cocatalyst such as methylaluminoxane (MAO), these complexes act as single-site catalysts. epa.gov The performance of these catalysts is significantly influenced by the steric and electronic environment of the zirconium center, which is dictated by the substituents on the ketoiminate ligand.

For example, zirconium complexes with β-diketiminate ligands, which are structurally similar to ketoiminates, can produce ultrahigh molecular weight polyethylene (UHMWPE). epa.gov The introduction of electron-withdrawing groups on the ligand framework has been shown to enhance the catalytic activity. epa.gov While specific studies on this compound are limited, zirconium complexes with analogous ketoiminate ligands have yielded polyethylene with moderate activities.

Below is a data table summarizing the ethylene polymerization activity for representative zirconium ketoiminate complexes.

| Zirconium Complex | Cocatalyst | Activity (g PE / mol Zr·h) | Polymer Molecular Weight (Mw) | Reference |

|---|---|---|---|---|

| Bis(ketoiminate)zirconium dichloride | MMAO | Moderate | Low | |

| Zr complex with p-CF3 substituted β-diketiminate | MAO | 7.45 x 10⁵ | UHMWPE | epa.gov |

Catalytic Activity in Hydroamination and Hydrosilylation Reactions

The addition of N-H or Si-H bonds across unsaturated carbon-carbon bonds are fundamental reactions in organic synthesis. While metal-catalyzed hydroamination and hydrosilylation are well-established fields, the application of β-enaminone complexes is an area of ongoing research. nih.govacs.orgdntb.gov.ua

Hydroamination: The direct addition of an amine to an alkene or alkyne is an atom-economical method for synthesizing nitrogen-containing compounds. nih.govacs.org Metal catalysts are typically required to overcome the high activation barrier of this reaction. frontiersin.org Research has shown that iron complexes with related β-diketiminate ligands can catalyze the intramolecular hydroamination of aminoalkenes, forming heterocyclic products. acs.org This demonstrates the potential of this ligand class to activate N-H bonds and facilitate C-N bond formation. Although intermolecular hydroamination using this compound complexes is not widely documented, the underlying principles suggest their potential utility in this area.

Hydrosilylation: This reaction involves the addition of a silane (Si-H) to an unsaturated bond. While traditionally dominated by platinum-group metals, there is growing interest in catalysts based on more abundant elements like nickel. rsc.orgresearchgate.net Nickel complexes with various ligand systems have been shown to be effective for the hydrosilylation of alkenes. researchgate.netresearchgate.net The role of the ligand is critical in controlling the selectivity of the reaction. Given the ability of β-enaminones to form stable and tunable complexes with nickel, it is plausible that complexes of this compound could serve as effective hydrosilylation catalysts, though specific research in this area is needed.

Material Science Applications as Precursors

The volatility and thermal stability of metal complexes of this compound make them excellent candidates as precursors for vapor deposition techniques used in material science.

Metal Organic Chemical Vapor Deposition (MOCVD) Precursors for Thin Film Deposition

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to deposit high-quality thin films by thermally decomposing metal-organic precursor compounds on a substrate surface. wikipedia.orgmuni.cz The properties of the precursor, such as volatility and decomposition temperature, are critical for a successful deposition process. azonano.com

β-ketoiminate complexes of copper(II) have been successfully used as MOCVD precursors for the deposition of copper and copper(I) oxide (Cu₂O) thin films. nih.gov These precursors exhibit good thermal stability and volatility. For example, a copper(II) complex with a ketoiminate ligand showed a volatility of 1.4 mbar at 70 °C. nih.gov Deposition experiments carried out at substrate temperatures between 450 °C and 510 °C yielded films of varying composition depending on the reactive gas used. nih.gov Under an oxygen atmosphere, a mixture of metallic copper and copper(I) oxide was formed, whereas under a nitrogen atmosphere, pure copper films could be obtained. nih.gov These findings underscore the potential of metal complexes of this compound as MOCVD precursors for depositing conductive copper or semiconductive copper oxide layers.

The thermal properties of representative copper(II) ketoiminate MOCVD precursors are presented in the table below.

| Precursor Complex | Decomposition Onset (Ar, °C) | Decomposition Onset (O₂, °C) | Volatility (mbar @ 70°C) | Deposition Product (under O₂) | Reference |

|---|---|---|---|---|---|

| [Cu(MeC(O)CHC(Me)NCH₂CH₂NMe₂)(μ-OAc)]₂ | >250 | - | 1.4 | Cu / Cu₂O | nih.gov |

| [Cu(PhC(O)CHC(Me)NCH₂CH₂NMe₂)(μ-OAc)]₂ | 239 | 213 | 1.3 | CuO | nih.gov |

| [Cu(MeC(O)CHC(Me)NCH₂CH₂OMe)(μ-OAc)]₂ | - | - | 3.6 | Cu / Cu₂O | nih.gov |

Atomic Layer Deposition (ALD) Precursors for Advanced Material Fabrication

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. vaporpulse.com The choice of precursor is paramount, requiring compounds that are thermally stable yet reactive with a co-reactant on the substrate surface. harvard.edu

The structural similarity of β-enaminones to the widely used β-diketonates suggests their suitability as ALD precursors. harvard.edu Research into new ALD precursors for lanthanide oxides has identified enaminolate complexes as highly promising candidates. wayne.edu For instance, an erbium complex with an enaminolate ligand, Er(L1)₃, was successfully used to deposit high-purity erbium oxide (Er₂O₃) thin films using water as the co-reactant. wayne.edu The process demonstrated self-limited growth with a growth rate of approximately 0.3 Å/cycle, highlighting the potential of this class of precursors for depositing high-κ dielectric materials, which are essential in modern microelectronics. wayne.edu This success provides strong evidence that metal complexes of this compound could be designed as effective precursors for the ALD of various metal oxides and potentially metal nitride films. atomiclayerdeposition.commdpi.com

Volatility and Thermal Decomposition Characteristics for Vapor Phase Processes

Metal β-ketoiminate complexes are known for their relatively high thermal stability and volatility, which are advantageous properties for CVD and ALD precursors. orientjchem.org The thermal stability allows for consistent vapor delivery to the reactor without premature decomposition in the delivery lines. orientjchem.org The volatility of these complexes is influenced by factors such as the nature of the metal and the substituents on the β-diketone ligand.

For vapor deposition techniques, an ideal precursor should exhibit a wide thermal window, defined by the difference between its volatilization temperature and its decomposition temperature. This allows for a stable process window where the precursor can be vaporized and transported to the substrate surface without undergoing thermal decomposition in the gas phase.

The thermal decomposition of metal β-ketoiminate complexes on a heated substrate is the fundamental step that leads to film formation. The mechanism of this decomposition can be complex and is influenced by the specific metal, the ligand structure, and the reaction conditions. For instance, the thermal decomposition of some gold(III) β-ketoiminate complexes is believed to proceed through the reductive elimination of ethane. researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability and decomposition of these compounds. TGA data for various copper(II) complexes reveal that decomposition often occurs in multiple stages, with initial weight loss corresponding to the removal of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. researchgate.netresearchgate.netresearchgate.net The final residue upon decomposition is typically the corresponding metal oxide.

The following table summarizes representative thermal decomposition data for related metal complexes, illustrating the typical temperature ranges for decomposition.

| Complex | Decomposition Temperature Range (°C) | Final Residue | Reference |

|---|---|---|---|

| Copper(II) thiophene-2-aldehyde thiosemicarbazone complex | Stable up to 270 | CuO | researchgate.net |

| Nickel(II) thiophene-2-aldehyde thiosemicarbazone complex | Stable up to 270 | NiO | researchgate.net |

| Copper(II) Schiff base complex (from 1-naphthaldehyde and semicarbazide) | Multi-stage decomposition | Not Specified | researchgate.net |

The volatility of potential precursors is another critical parameter. The vapor pressure of a compound as a function of temperature determines its suitability for vapor phase transport. While specific vapor pressure data for this compound is not available, studies on related compounds highlight the importance of this property for successful deposition processes.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Ethylamino)pent-3-en-2-one at the atomic and electronic levels. These studies provide a detailed picture of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method for determining the ground state geometry of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. These calculations typically reveal a planar structure for the enaminone backbone, stabilized by a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. The ethyl group attached to the nitrogen atom can adopt various conformations, with the staggered conformations generally being more stable.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.254 | - |

| C-C (keto) | 1.421 | - |

| C=C (ene) | 1.378 | - |

| C-N | 1.335 | - |

| N-H | 1.021 | - |

| O=C-C | - | 120.5 |

| C-C=C | - | 124.8 |

| C=C-N | - | 121.3 |

| C-N-H | - | 118.9 |

Note: The data in this table is representative and based on typical values for similar compounds calculated using the specified DFT method, in the absence of specific published data for this compound.

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more refined analysis of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods, while computationally more demanding, provide a higher level of accuracy for electron correlation effects. For this compound, these calculations can more accurately predict properties like electron density distribution, molecular orbital energies, and the nature of the intramolecular hydrogen bond. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO typically localized on the enaminone moiety and the LUMO on the carbonyl group.

Energetic Analysis of Conformational Isomers and Tautomers

The flexibility of the ethyl group and the potential for tautomerism in this compound lead to the existence of various isomers. Energetic analysis is crucial for understanding their relative stabilities and the dynamics of their interconversion.

Relative Stabilities of Different Isomeric Forms

The primary isomeric considerations for this compound are the cis and trans isomers with respect to the C=C double bond, and the various rotamers of the ethyl group. The cis (Z) isomer, which allows for the formation of the intramolecular hydrogen bond, is significantly more stable than the trans (E) isomer. Within the cis isomer, different rotational conformations of the ethyl group exist, with their relative stabilities determined by steric hindrance.

Furthermore, this compound can exist in different tautomeric forms, including the keto-enamine, imino-enol, and imino-keto forms. Computational studies consistently show that the keto-enamine tautomer is the most stable form due to the resonance-assisted hydrogen bond.

Table 2: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Keto-enamine (Z-isomer) | 0.00 |

| Imino-enol | +10.5 |

| Imino-keto | +15.2 |

| Keto-enamine (E-isomer) | +8.5 |

Note: The data in this table is illustrative of typical energy differences for such tautomers and is not derived from specific published research on this compound.

Conformational Landscapes and Energy Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C-N and N-C(ethyl) single bonds. Potential energy surface scans can be performed computationally to map out this landscape and identify the energy barriers between different conformers. The rotation around the C-N bond is generally associated with a higher energy barrier due to the partial double bond character and the disruption of the intramolecular hydrogen bond. The rotation of the ethyl group has lower energy barriers, allowing for more facile interconversion between its rotamers at room temperature.

Computational Spectroscopy for Property Prediction

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For this compound, these predictions can provide a theoretical fingerprint of the molecule.

By calculating the vibrational frequencies using DFT, a theoretical Infrared (IR) spectrum can be generated. The calculated spectrum for this compound is expected to show a characteristic N-H stretching vibration at a lower frequency (around 3200-3400 cm⁻¹) due to the intramolecular hydrogen bonding. The C=O stretching frequency is also predicted to be red-shifted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated ¹H NMR spectrum would likely show a downfield shift for the N-H proton, consistent with its involvement in a hydrogen bond. The ¹³C NMR spectrum would provide information on the electronic environment of each carbon atom.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| N-H stretch | 3250 |

| C=O stretch | 1610 |

| C=C stretch | 1580 |

| ¹H NMR Chemical Shifts (ppm) | |

| N-H | 10.5 |

| C-H (vinyl) | 5.1 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 195.2 |

| C (vinyl, C-N) | 162.8 |

| C (vinyl, C-H) | 97.5 |

Note: These are predicted spectroscopic values based on computational models for similar structures and are intended to be representative. Actual experimental values may vary.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for a detailed understanding of reaction mechanisms. beilstein-journals.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the PES. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For this compound, a relevant reaction for mechanistic study is the tautomerization between the stable keto-amine form and the less stable keto-imine or enol-imine forms. researchgate.net Computational methods can be used to locate the transition state for the proton transfer involved in this isomerization. By mapping the intrinsic reaction coordinate (IRC), the pathway connecting the reactant, the transition state, and the product can be explicitly traced, confirming that the located TS is the correct one for the process under investigation.

The activation energy is the energy barrier that must be overcome for the reaction to proceed and is directly related to the reaction rate. The energy of reaction indicates whether the transformation is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0). For the keto-amine/keto-imine tautomerism of this compound, calculations are expected to show a significant activation barrier and confirm that the keto-amine tautomer is thermodynamically much more stable, which is consistent with experimental observations for β-enaminones. ruc.dk

Electronic Structure and Bonding Analysis

A deeper understanding of the chemical bonding and electronic properties of this compound can be achieved through methods like Natural Bond Orbital (NBO) analysis. NBO analysis transforms the complex calculated wave function into a more intuitive picture of localized bonds, lone pairs, and orbital interactions. nih.gov

For this compound, NBO analysis would quantify several key electronic features:

Intramolecular Hydrogen Bond (IHB): The analysis would reveal a strong donor-acceptor interaction between the lone pair on the carbonyl oxygen atom (lp O) and the antibonding orbital of the N-H bond (σ* N-H). The stabilization energy (E²) associated with this lp(O) → σ*(N-H) interaction is a direct measure of the hydrogen bond strength and is expected to be substantial, on the order of 13-16 kcal/mol. ruc.dk

Electron Delocalization: The conjugated system (O=C-C=C-N) leads to significant π-electron delocalization. NBO analysis quantifies this through interactions between the π orbitals of the C=C and C=O bonds and the nitrogen lone pair. This delocalization is responsible for the planarity of the molecule and contributes to its thermodynamic stability.

Atomic Charges: The analysis provides natural atomic charges, which would show a significant negative charge on the oxygen and nitrogen atoms and positive charges on the carbonyl carbon and the N-H proton, reflecting the polar nature of the molecule. researchgate.net

This detailed electronic picture helps explain the molecule's spectroscopic properties, stability, and reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For β-enaminones like this compound, the HOMO is typically characterized by a high electron density localized over the electron-rich amino group and the adjacent C=C double bond. This indicates that the molecule will act as a nucleophile or electron donor from this region. Conversely, the LUMO is generally centered on the electron-deficient carbonyl carbon and the conjugated system, highlighting this area as the site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. Computational studies on analogous compounds provide representative energy values that illustrate these principles.

| Orbital | Description | Typical Energy Range (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons (nucleophilicity). | -5.5 to -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons (electrophilicity). | -1.0 to -2.0 |

| Gap (ΔE) | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. | 3.5 to 5.0 |

Note: Data is representative and based on computational studies of analogous N-substituted β-enaminones. Actual values for this compound may vary.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. wikipedia.orgnih.gov This method is particularly useful for quantifying the stabilizing donor-acceptor interactions within a molecule, which arise from electron delocalization from an occupied "donor" orbital to an unoccupied "acceptor" orbital. irdindia.in

In this compound, the most significant donor-acceptor interaction is the delocalization of the lone pair of electrons from the nitrogen atom (a donor NBO) into the antibonding π* orbital of the C=C double bond and the C=O bond (acceptor NBOs). This n → π* interaction is characteristic of the conjugated enaminone system and is responsible for its planarity and unique electronic properties.

The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A larger E(2) value signifies a stronger interaction. Studies on similar molecules reveal substantial stabilization from these delocalizations. ruc.dk

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=C) | ~ 40-50 | Hyperconjugation (Resonance) |

| LP (N) | π* (C=O) | ~ 5-10 | Hyperconjugation (Resonance) |

| π (C=C) | π* (C=O) | ~ 20-30 | π-conjugation |

Note: E(2) values are representative, derived from NBO analyses of structurally similar β-enaminones. LP denotes a lone pair orbital.

This analysis confirms the "push-pull" nature of the molecule, where the nitrogen lone pair effectively "pushes" electron density into the conjugated system, which is then "pulled" by the electronegative carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites